3-((4-Isopropylphenoxy)methyl)benzoic acid
Description
The compound 3-((4-Isopropylphenoxy)methyl)benzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core. A (4-isopropylphenoxy)methyl group is attached at the third position of the benzene (B151609) ring. This structure incorporates an aryl ether linkage and a carboxylic acid functional group, making it a subject of interest for its potential chemical reactivity and applications.
| Property | Data |
| CAS Number | 438465-41-9 |
| Molecular Formula | C17H18O3 |
| Molecular Weight | 270.32 g/mol |
| MDL Number | MFCD02090884 |
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-propan-2-ylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)14-6-8-16(9-7-14)20-11-13-4-3-5-15(10-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNBIZCLHOSLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Isopropylphenoxy Methyl Benzoic Acid
Strategic Considerations in the Chemical Synthesis of Substituted Benzoic Acid Derivatives
The synthesis of substituted benzoic acids is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. The strategic planning for synthesizing a molecule like 3-((4-Isopropylphenoxy)methyl)benzoic acid involves deciding the order of key bond formations: whether to form the ether linkage first and then introduce the carboxylic acid functionality, or to start with a benzoic acid derivative and subsequently build the phenoxymethyl (B101242) side chain. This decision is influenced by the compatibility of functional groups with the reaction conditions required for each step.
Aromatic carboxylic acids are characterized by a carboxyl group (-COOH) attached to an aromatic ring. Their synthesis has been a subject of extensive research, leading to several reliable methods. One of the most traditional and widely used methods is the oxidation of an alkyl group attached to the aromatic ring. mnstate.edu Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can effectively convert an alkylbenzene to the corresponding benzoic acid.
Other significant pathways include the hydrolysis of nitriles or esters, which can be performed under either acidic or basic conditions. The carboxylation of Grignard reagents or aryl halides also provides a direct route to introducing the carboxyl group onto the aromatic ring.
Table 1: Established Synthesis Pathways for Aromatic Carboxylic Acids
| Synthesis Pathway | Starting Material | Key Reagents | Description |
|---|---|---|---|
| Oxidation of Alkyl Aromatics | Alkylbenzene (e.g., Toluene) | KMnO4, CrO3 | The alkyl side chain on the aromatic ring is oxidized to a carboxyl group. mnstate.edu |
| Hydrolysis of Nitriles | Aryl Nitrile | H3O+ or OH- | The nitrile group (-CN) is hydrolyzed to a carboxylic acid. |
| Hydrolysis of Esters | Aryl Ester | H3O+ or OH- | The ester group (-COOR) is hydrolyzed back to the parent carboxylic acid. |
| Carboxylation of Grignard Reagents | Aryl Halide | Mg, then CO2 | An aryl halide is converted to a Grignard reagent, which then reacts with carbon dioxide to form the carboxylate salt, followed by acidification. |
The formation of the ether bond (C-O-C) is another critical transformation in the synthesis of the target molecule. Several methods have been developed for the synthesis of aromatic ethers, each with its own advantages and limitations.
The Williamson ether synthesis is a classic and versatile method that involves the reaction of an alkoxide ion with an alkyl halide via an SN2 mechanism. britannica.com For aromatic ethers, this typically involves a phenoxide reacting with an alkyl halide. The Ullmann ether synthesis, or Ullmann condensation, is particularly useful for forming diaryl ethers and involves the copper-catalyzed coupling of an aryl halide with a phenoxide. More modern approaches include palladium-catalyzed and Chan-Lam coupling reactions, which often offer milder conditions and broader substrate scope. The Chan-Lam coupling utilizes a copper-mediated reaction between an aryl boronic acid and an alcohol or phenol (B47542).
Table 2: Comparison of Key Aromatic Ether Synthesis Methodologies
| Methodology | Reactants | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Williamson Ether Synthesis | Phenoxide + Alkyl Halide | Base (e.g., NaH) | Classic SN2 reaction; best for primary alkyl halides. britannica.com |
| Ullmann Ether Synthesis | Aryl Halide + Phenoxide | Copper (Cu) catalyst | Particularly effective for diaryl ethers; can require harsh conditions. |
| Buchwald-Hartwig C-O Coupling | Aryl Halide + Alcohol | Palladium (Pd) catalyst, Ligand, Base | Mild conditions, broad functional group tolerance. organic-chemistry.orgnih.gov |
| Chan-Lam Coupling | Aryl Boronic Acid + Alcohol/Phenol | Copper (Cu) catalyst | Modern method with good efficiency. |
Novel Approaches in Carbon-Oxygen and Carbon-Carbon Bond Formation for Phenoxymethyl Benzoic Acid Scaffolds
The development of new synthetic methods continues to advance the construction of complex molecules. For phenoxymethyl benzoic acid scaffolds, recent progress in catalytic C-O and C-C bond-forming reactions offers more efficient and atom-economical routes. researchgate.netnih.gov Transition-metal-catalyzed cross-coupling reactions, in particular, have revolutionized the formation of these bonds, allowing for their construction under milder conditions than traditional methods. researchgate.netgoogle.com These novel approaches are crucial for synthesizing complex derivatives with high precision and yield.
Catalysis is central to modern organic synthesis, providing pathways that are more efficient and selective.
Etherification: Transition metal catalysis has become a powerful tool for C-O bond formation. researchgate.net Palladium- and copper-based catalytic systems are widely used for the coupling of aryl halides with alcohols. organic-chemistry.org The Buchwald-Hartwig amination has been extended to C-O coupling, enabling the formation of aryl ethers under mild conditions with a high degree of functional group tolerance. organic-chemistry.org The key to these reactions is the use of a transition metal complex, often with a supporting ligand, and a suitable base to facilitate the cross-coupling. google.com
Carboxylation: The direct introduction of a carboxyl group using carbon dioxide (CO2) as a C1 feedstock is a highly attractive and atom-economical strategy. ruhr-uni-bochum.de Significant progress has been made in the transition-metal-catalyzed carboxylation of C-H bonds. mdpi.com For instance, rhodium(I) complexes can catalyze the direct carboxylation of an inactive aryl C-H bond, assisted by a chelating group. mdpi.com Copper catalysts have also been employed for the carboxylation of terminal alkynes and heteroarenes with CO2. ruhr-uni-bochum.demdpi.com These methods provide a more direct route to benzoic acids compared to traditional multi-step sequences. mdpi.com
Table 3: Selected Catalytic Systems for Etherification and Carboxylation
| Reaction | Catalyst System | Substrates | Key Advantage |
|---|---|---|---|
| Etherification | Palladium complexes with ligands (e.g., Buchwald-Hartwig) | Aryl halides, Alcohols | Mild conditions, wide substrate scope. organic-chemistry.org |
| Etherification | Copper salts (e.g., Ullmann, Chan-Lam) | Aryl halides/boronic acids, Alcohols | Effective for specific couplings, including diaryl ethers. |
| Carboxylation | Rhodium(I) complexes | Arenes with directing groups | Direct C-H bond activation with CO2. mdpi.com |
| Carboxylation | Copper(I) iodide / Silver(I) salts | Terminal alkynes, Heteroarenes | Utilizes CO2 at ambient pressure. ruhr-uni-bochum.demdpi.com |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. brazilianjournals.com.brbrazilianjournals.com.br In the context of synthesizing benzoic acid derivatives, this involves using renewable starting materials, employing safer solvents, and developing more efficient, catalytic reactions. rsc.orgmdpi.com
Optimization of Reaction Conditions and Yield for this compound Synthesis
A potential synthetic route could start with the Williamson ether synthesis between the sodium salt of 4-isopropylphenol (B134273) and methyl 3-(bromomethyl)benzoate, followed by the hydrolysis of the methyl ester to the carboxylic acid. Alternatively, one could start with the oxidation of 3-methyltoluene to 3-methylbenzoic acid, followed by bromination of the methyl group and subsequent etherification with 4-isopropylphenol.
The optimization of reaction conditions involves systematically varying parameters such as temperature, solvent, catalyst, and reactant stoichiometry to find the ideal balance that leads to high conversion, selectivity, and yield. researchgate.netnih.gov
For the etherification step (e.g., Williamson or a catalyzed coupling), factors to consider include:
Solvent: Polar aprotic solvents like DMF or DMSO are common for Williamson synthesis, but greener alternatives are increasingly sought.
Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions.
Catalyst: For coupling reactions, the choice of metal (e.g., Cu, Pd) and ligand is critical for catalytic efficiency. organic-chemistry.org
For an oxidation step (e.g., converting a methyl group to a carboxylic acid):
Oxidizing Agent: The strength and type of oxidant (e.g., KMnO4, O2 with a catalyst) will determine the reaction's effectiveness and selectivity. researchgate.net
Temperature and Pressure: These parameters are often critical in oxidation reactions, especially when using molecular oxygen. researchgate.net
Catalyst: The use of catalysts can allow for milder reaction conditions and improved selectivity. researchgate.net
Table 4: Key Parameters for Optimization in the Synthesis of this compound
| Parameter | Variable | Rationale for Optimization |
|---|---|---|
| Temperature | -20°C to 150°C | Controls reaction rate versus side product formation. researchgate.net |
| Solvent | DMF, DMSO, Acetonitrile, Toluene (B28343), "Green" solvents | Affects solubility of reactants and can influence reaction mechanism and rate. nih.gov |
| Base/Catalyst Loading | 0.1 mol% to stoichiometric | Optimizes reaction efficiency while minimizing cost and waste. ruhr-uni-bochum.de |
| Reactant Ratio | 1:1 to 1:2 (e.g., Phenol:Halide) | Can drive the reaction to completion and minimize unreacted starting materials. researchgate.net |
| Reaction Time | 1h to 48h | Ensures the reaction proceeds to completion without significant product degradation. researchgate.net |
By carefully selecting and optimizing these established and novel synthetic methodologies, a robust and efficient process for the production of this compound can be developed.
Mechanistic Investigations of Key Synthetic Steps
The synthesis of this compound is typically accomplished through a sequence of reactions, with the core transformations being the formation of an ether bond and the hydrolysis of an ester. Mechanistic investigations into these key steps reveal the underlying principles governing their efficiency and outcome. The primary synthetic route involves an initial etherification reaction, often a Williamson ether synthesis, followed by saponification of the resulting methyl ester.
The formation of the central ether linkage in the precursor to this compound is commonly achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In this specific synthesis, the nucleophile is the 4-isopropylphenoxide anion, generated by treating 4-isopropylphenol with a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The electrophile is typically methyl 3-(bromomethyl)benzoate.
The SN2 mechanism is a single, concerted step where the nucleophilic phenoxide attacks the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate. masterorganicchemistry.com This backside attack leads to the displacement of the bromide leaving group and the simultaneous formation of the C-O ether bond. masterorganicchemistry.com The reaction is highly effective because it involves a primary-like benzylic halide, which is ideal for SN2 reactions, minimizing potential side reactions like elimination. masterorganicchemistry.com
| Feature | Description | Relevance to Synthesis |
|---|---|---|
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) masterorganicchemistry.com | Defines the concerted, single-step nature of the ether bond formation. |
| Nucleophile | 4-isopropylphenoxide ion (Ar-O⁻) | Generated in situ from 4-isopropylphenol and a base; its nucleophilicity drives the reaction. |
| Electrophile | Methyl 3-(bromomethyl)benzoate | The benzylic carbon is the site of nucleophilic attack. Primary benzylic halides are optimal for SN2 pathways. masterorganicchemistry.com |
| Transition State | A single transition state where the nucleophile-carbon bond is forming as the carbon-leaving group bond is breaking. | The energy of this state determines the reaction rate. Steric hindrance is minimized with a primary halide. |
| Stereochemistry | Inversion of configuration at the electrophilic carbon. | Not applicable here as the electrophilic carbon is not a stereocenter. |
| Solvent | Typically a polar aprotic solvent (e.g., DMF, acetone). | Solvates the cation of the base but does not strongly solvate the nucleophile, enhancing its reactivity. |
The final step in the synthesis is the conversion of the methyl ester intermediate, methyl 3-((4-isopropylphenoxy)methyl)benzoate, into the target carboxylic acid. This is achieved through hydrolysis, most commonly via a base-catalyzed process known as saponification. quora.com This reaction follows a nucleophilic acyl substitution mechanism.
The process is initiated by the nucleophilic attack of a hydroxide (B78521) ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of the ester group. researchgate.net This leads to the formation of a tetrahedral intermediate. researchgate.net Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. A final acidic workup step is required to protonate the carboxylate salt to yield the final product, this compound. quora.comprepchem.com
Studies on the hydrolysis of various methyl benzoates show that the reaction rate is influenced by factors such as temperature, pH, and the nature of substituents on the benzene (B151609) ring. zenodo.org For instance, alkaline hydrolysis occurs readily at elevated temperatures (e.g., 200 °C), and slightly alkaline water can be a highly effective nucleophilic system for this transformation. The kinetics of the hydrolysis of related esters indicate that the rate constant is dependent on the hydroxide ion concentration, which is consistent with the formation of tetrahedral intermediates during the reaction. researchgate.net
| Aspect | Description | Significance |
|---|---|---|
| Reaction Type | Base-Catalyzed Ester Hydrolysis (Saponification) | An efficient and generally irreversible method for converting esters to carboxylic acids. |
| Key Steps | 1. Nucleophilic attack by OH⁻ on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Collapse of the intermediate and expulsion of the methoxide leaving group. 4. Acid-base reaction between the carboxylic acid and methoxide. 5. Final protonation with acid. | Illustrates the multi-step nature of the nucleophilic acyl substitution mechanism. |
| Rate-Determining Step | Typically the initial nucleophilic attack of the hydroxide ion on the ester's carbonyl group. | The concentration of both the ester and the hydroxide ion influences the overall reaction rate. |
| Reaction Conditions | Aqueous or alcoholic solutions of strong bases (e.g., NaOH, KOH), often with heating. prepchem.com | High temperatures and alkaline conditions can significantly accelerate the rate of hydrolysis. |
| Substituent Effects | The electronic properties of substituents on the benzoate (B1203000) ring can affect the electrophilicity of the carbonyl carbon. zenodo.org | Electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease it. zenodo.org |
Structural Elucidation and Spectroscopic Characterization of 3 4 Isopropylphenoxy Methyl Benzoic Acid and Its Intermediates
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Structures
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural analysis.
Intermediates:
The synthesis of 3-((4-Isopropylphenoxy)methyl)benzoic acid can be envisioned through the Williamson ether synthesis, reacting a salt of 4-isopropylphenol (B134273) with a 3-(halomethyl)benzoic acid derivative, such as methyl 3-(bromomethyl)benzoate.
For the intermediate 4-isopropylphenol , the expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the isopropyl methine proton, and the isopropyl methyl protons. The aromatic protons on the benzene (B151609) ring would appear as two doublets, characteristic of a 1,4-disubstituted pattern. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl protons. The phenolic -OH proton would appear as a broad singlet.
The ¹³C NMR spectrum of 4-isopropylphenol would display characteristic signals for the four distinct types of carbon atoms in the aromatic ring, as well as signals for the methine and methyl carbons of the isopropyl group.
For the second intermediate, methyl 3-(bromomethyl)benzoate , the ¹H NMR spectrum would feature signals for the aromatic protons, the benzylic methylene (B1212753) protons (-CH₂Br), and the methyl ester protons (-OCH₃). The aromatic protons would exhibit a complex splitting pattern due to their meta and ortho relationships. The benzylic protons would appear as a singlet, and the methyl ester protons would also be a singlet, typically further downfield.
The ¹³C NMR spectrum of methyl 3-(bromomethyl)benzoate would show signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl ester carbon.
Target Molecule: this compound
For the final product, the ¹H and ¹³C NMR spectra would be a composite of the features from the two intermediates, with key changes indicating the formation of the ether linkage.
¹H NMR: The spectrum would show signals for the aromatic protons from both benzene rings, the benzylic methylene protons (now -CH₂O-), the isopropyl methine and methyl protons, and the carboxylic acid proton. The benzylic methylene protons would likely appear as a singlet, shifted upfield compared to the brominated precursor due to the replacement of bromine with a less electronegative oxygen atom. The carboxylic acid proton would be a broad singlet at a significantly downfield chemical shift.
¹³C NMR: The spectrum would display signals for all the carbon atoms in the molecule. Key signals would include the carboxylic acid carbonyl carbon, the aromatic carbons from both rings, the benzylic methylene carbon, and the carbons of the isopropyl group. The chemical shift of the benzylic carbon would be indicative of the C-O bond formation.
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (s, 1H) | 170.0 - 175.0 |
| Benzoic Acid Ring (C1-C6) | 7.4 - 8.2 (m, 4H) | 128.0 - 135.0 |
| Phenoxy Ring (C1'-C6') | 6.8 - 7.2 (m, 4H) | 115.0 - 160.0 |
| Methylene (-CH₂O-) | 5.1 - 5.3 (s, 2H) | 65.0 - 70.0 |
| Isopropyl Methine (-CH(CH₃)₂) | 2.8 - 3.0 (septet, 1H) | 33.0 - 35.0 |
| Isopropyl Methyl (-CH(CH₃)₂) | 1.2 - 1.3 (d, 6H) | 23.0 - 25.0 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). In this compound, COSY would show correlations between the coupled aromatic protons on each ring and between the isopropyl methine proton and the isopropyl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the proton signals to their attached carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the benzylic methylene protons to the carbons of the benzoic acid ring and to the oxygen-bearing carbon of the phenoxy ring, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. While less critical for the basic connectivity of this molecule, it could provide information about the preferred conformation.
For this compound, there are no stereocenters, so advanced NMR techniques for stereochemical assignment are not applicable.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
For this compound (C₁₇H₁₈O₃), the expected exact mass would be calculated. The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique).
Furthermore, the fragmentation pattern in the mass spectrum can provide structural information. Expected fragmentation pathways could include:
Cleavage of the benzylic C-O bond, leading to fragments corresponding to the 4-isopropylphenoxy group and the 3-methylbenzoic acid cation (or radical).
Loss of the carboxylic acid group.
Fragmentation of the isopropyl group.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 271.1334 | Protonated molecular ion |
| [M-COOH]⁺ | 225.1228 | Loss of the carboxylic acid group |
| [C₉H₁₁O]⁺ | 135.0810 | 4-Isopropylphenoxy fragment |
| [C₈H₇O]⁺ | 119.0497 | 3-Methylbenzoyl fragment |
Integration of Spectroscopic Data for Comprehensive Structural Determination
The definitive structure of this compound is established by integrating all the spectroscopic data. The 1D NMR spectra provide the initial inventory of proton and carbon environments. 2D NMR experiments then piece together the molecular fragments and establish the precise connectivity. Finally, mass spectrometry confirms the molecular formula and provides corroborating evidence for the proposed structure through its fragmentation pattern.
Computer-Assisted Structure Elucidation (CASE) systems are powerful tools that use spectroscopic data to generate and rank possible chemical structures. chemicalbook.com These programs can take experimental or predicted NMR data (¹H, ¹³C, COSY, HSQC, HMBC) and, through sophisticated algorithms, propose candidate structures consistent with the data. ucl.ac.uk For a novel compound or one with complex stereochemistry, CASE can be invaluable in confirming a proposed structure or identifying the correct structure from several possibilities. chemicalbook.com
Computational Chemistry and Theoretical Studies of 3 4 Isopropylphenoxy Methyl Benzoic Acid
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the atomic and electronic characteristics of molecules. These methods are used to determine stable molecular geometries, understand the distribution of electrons, and calculate the energies of different molecular states.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. mdpi.com For systems containing benzoic acid and ether moieties, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are routinely employed to optimize molecular geometries and predict vibrational frequencies. researchgate.net Studies on related phenoxyacetic acid and benzoic acid derivatives have demonstrated that DFT can accurately compute geometric parameters like bond lengths, bond angles, and dihedral angles. orientjchem.org For 3-((4-Isopropylphenoxy)methyl)benzoic acid, DFT would be used to model the geometry of the two aromatic rings, the carboxylic acid group, the ether linkage, and the flexible methylene (B1212753) bridge that connects these fragments. The optimized structure provides the foundation for all other computational property predictions. researchgate.net
Table 1: Representative Geometric Parameters Calculated with DFT for Benzoic Acid and Ether Linkages This table presents typical values derived from computational studies on analogous structures.
| Parameter | Functional Group | Typical Calculated Value |
|---|---|---|
| C=O Bond Length | Carboxylic Acid | ~1.21 Å |
| C-O Bond Length | Carboxylic Acid | ~1.35 Å |
| O-H Bond Length | Carboxylic Acid | ~0.97 Å |
| C-O-C Bond Angle | Ether | ~118-120° |
| Ar-O Bond Length | Aryl Ether | ~1.37 Å |
| O-CH₂ Bond Length | Alkyl Ether | ~1.43 Å |
Molecules with multiple rotatable bonds, such as this compound, can exist in numerous spatial arrangements or conformations. semanticscholar.org The inherent flexibility of the ether and methylene linkages necessitates a thorough conformational analysis to identify the most stable, low-energy structures. uky.edumdpi.com Computational chemists map the potential energy surface by systematically rotating key dihedral angles and calculating the corresponding energy of each geometry. researchgate.net This process reveals the energy barriers between different conformers and identifies the global minimum energy structure. nih.gov For similar flexible molecules, it has been shown that multiple conformers can exist within a small energy range, and these different conformations can influence the molecule's physical and biological properties. semanticscholar.orgresearchgate.net
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
To understand a molecule's reactivity, it is crucial to know how its charge is distributed and which orbitals are involved in chemical reactions. MEP and FMO analyses are standard computational tools for this purpose.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. youtube.com It is a valuable tool for predicting how a molecule will interact with other charged species. semanticscholar.orgrsc.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate likely sites for nucleophilic attack. researchgate.net For this compound, the MEP would show significant negative potential around the oxygen atoms of the carboxylic acid group, identifying them as centers of high electron density. nih.gov Conversely, the acidic proton of the carboxyl group would be a region of high positive potential.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net In systems like substituted benzoic acids, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the carboxylic acid group and the ring. researchgate.net
Table 2: Conceptual FMO Analysis for Aromatic Carboxylic Acids This table illustrates the general principles and interpretations of FMO analysis.
| Orbital | Typical Localization | Chemical Significance |
|---|---|---|
| HOMO | Phenoxy and Isopropylphenyl Rings | Region most likely to donate electrons (nucleophilic character) |
| LUMO | Benzoic Acid Ring and Carboxyl Group | Region most likely to accept electrons (electrophilic character) |
| HOMO-LUMO Gap (ΔE) | Calculated Energy Difference | Indicator of kinetic stability and chemical reactivity (smaller gap = more reactive) |
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have proven highly effective at predicting ¹H and ¹³C NMR chemical shifts. nih.gov The process involves first obtaining an accurate, energy-minimized molecular geometry and then performing a specialized calculation (such as the Gauge-Including Atomic Orbital, or GIAO, method) to compute the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info
For complex molecules, experimental NMR spectra can sometimes be ambiguous. Computational modeling can resolve these ambiguities by providing a theoretical spectrum that can be compared with the experimental one. nih.govbohrium.com A strong correlation between the calculated and observed chemical shifts provides high confidence in the assigned structure and its predominant conformation in solution. nih.govucl.ac.uk Studies on substituted benzoic acid esters have shown that while empirical prediction methods may fail, DFT calculations can accurately model the chemical shifts, even for protons in complex steric and electronic environments. nih.govbohrium.com
Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) This table demonstrates how computational data is used to validate experimental findings for a molecule like this compound.
| Proton Group | Expected Experimental δ (ppm) | Hypothetical Calculated δ (ppm) | Assignment Confidence |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 11.5 | High |
| Benzoic Ring Protons | 7.4 - 8.1 | 7.5, 7.8, 8.0 | High (Validated by pattern) |
| Methylene Bridge (-O-CH₂-Ar) | ~5.1 | 5.0 | High |
| Isopropylphenyl Ring Protons | 6.9 - 7.2 | 6.9, 7.1 | High (Validated by pattern) |
| Isopropyl Methine (-CH(CH₃)₂) | ~2.9 | 2.8 | High |
| Isopropyl Methyl (-CH(CH₃)₂) | ~1.2 | 1.2 | High |
Molecular Recognition and Supramolecular Interactions Involving the Carboxylic Acid Moiety of 3 4 Isopropylphenoxy Methyl Benzoic Acid
Hydrogen Bonding Networks in Carboxylic Acid Systems
The carboxylic acid group is a cornerstone of molecular self-assembly, primarily due to its capacity to act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). In the case of benzoic acid and its derivatives, the most prevalent and stable hydrogen-bonding motif is the formation of a centrosymmetric dimer. acs.orgresearchgate.net This arrangement involves two molecules linked by a pair of strong O-H···O hydrogen bonds, creating a highly stable eight-membered ring structure. acs.org
It is anticipated that 3-((4-Isopropylphenoxy)methyl)benzoic acid would readily form such dimers in non-polar solvents and in the solid state. The stability of these dimers is significant, with interaction energies for benzoic acid dimers typically falling in the range of -15 to -20 kcal/mol. The presence of substituents on the benzoic acid ring can modulate the strength of these hydrogen bonds. researchgate.net While the 3-((4-isopropylphenoxy)methyl) group is not directly conjugated to the carboxylic acid, its electronic and steric influence could subtly affect the geometry and stability of the resulting dimer. Beyond simple dimers, carboxylic acids can form more extended networks, such as one-dimensional chains or more complex three-dimensional structures, particularly in the presence of other functional groups that can engage in hydrogen bonding. nih.gov
| Parameter | Typical Value Range | Significance |
|---|---|---|
| O-H···O Bond Distance | 2.6 - 2.8 Å | Indicates a strong hydrogen bond. |
| O-H···O Bond Angle | 170 - 180° | Reflects the high directionality and linearity of the bond. |
| Dimerization Energy | -15 to -20 kcal/mol | Quantifies the thermodynamic stability of the dimer pair. |
π-Stacking Interactions in Aryl Ether and Benzoic Acid Derivatives
The structure of this compound contains two aromatic rings—the benzoic acid ring and the 4-isopropylphenoxy ring—which are capable of engaging in π-stacking interactions. These non-covalent interactions are crucial in the organization of aromatic molecules in both biological and synthetic systems. mdpi.com π-stacking arises from a combination of electrostatic, dispersion, and dipole-induced dipole forces between the electron clouds of aromatic rings. libretexts.org
The interaction can occur in several geometries, most commonly parallel-displaced (where the rings are parallel but offset) or T-shaped/edge-to-face (where the edge of one ring points towards the face of another). wikipedia.org A face-to-face, or sandwich, arrangement is generally less common for identical aromatic rings due to electrostatic repulsion. wikipedia.org In this compound, both intramolecular (between the two rings of the same molecule, constrained by the flexible ether linkage) and intermolecular (between rings of adjacent molecules) π-stacking are possible. The electronic nature of the rings, influenced by the electron-withdrawing carboxylic acid group and the electron-donating ether and isopropyl groups, would dictate the preferred geometry and strength of these interactions. wikipedia.org For instance, an interaction between the relatively electron-rich isopropyl-substituted ring and the more electron-poor benzoic acid ring could be particularly favorable.
| Interaction Type | Description | Typical Energy (kcal/mol) |
|---|---|---|
| Parallel-Displaced | Aromatic rings are parallel but their centers do not align. | -1.5 to -2.5 |
| T-shaped (Edge-to-Face) | The edge of one ring (positive potential) interacts with the face of another (negative potential). | -1.0 to -2.0 |
| Sandwich (Face-to-Face) | Aromatic rings are stacked directly on top of each other; often repulsive for identical rings but can be attractive for electron-rich/poor pairs. | +1.0 to -1.5 |
Design Principles for Artificial Receptors of Carboxylic Acids
The reliable hydrogen-bonding pattern and anionic nature of the carboxylate group make carboxylic acids prime targets for molecular recognition by synthetic receptors. nih.govresearchgate.net The design of such receptors follows the foundational principles of host-guest chemistry, namely preorganization and complementarity. rsc.org A successful receptor must have a binding site that is complementary in size, shape, and electronic character to the carboxylic acid guest. nih.gov
Key design strategies often involve incorporating functional groups capable of forming strong and directional interactions with the carboxylate. These include:
Guanidinium (B1211019) and Ammonium Groups: These positively charged moieties can form strong, charge-assisted hydrogen bonds with the negatively charged carboxylate anion. nih.gov The guanidinium group is particularly effective as it can form a pair of parallel hydrogen bonds. nih.gov
Amide and Urea/Thiourea Groups: These neutral hydrogen bond donors can form multiple, highly directional hydrogen bonds to the carboxylate oxygens. stereoelectronics.org By incorporating these groups into a rigid scaffold, a highly preorganized binding pocket can be created.
Metal Coordination: Lewis acidic metal centers incorporated into organic scaffolds can bind directly to the carboxylate, often supplemented by additional hydrogen bonds from the ligand framework. nih.gov
Host-Guest Chemistry with Carboxylic Acid Functionality
In the context of host-guest chemistry, this compound can act as a guest molecule, binding within the cavity of a larger host. fiveable.me The formation of such host-guest complexes is driven by a combination of non-covalent interactions. nih.gov The primary interaction would likely involve the carboxylic acid group of the guest binding to a complementary site within the host, for example through hydrogen bonds with an amide-based macrocycle. tandfonline.comresearchgate.net
Simultaneously, the other parts of the molecule can contribute to the binding affinity. The aromatic rings can engage in π-stacking interactions with aromatic panels inside the host's cavity, while the hydrophobic isopropyl group can be accommodated within a non-polar pocket of the host. This multi-point recognition can lead to strong and selective binding. The study of these interactions is often carried out using techniques like NMR titration, which allows for the determination of binding stoichiometry and association constants by monitoring changes in the chemical shifts of host and guest protons upon complexation. acs.org
Chiral Recognition of Carboxylic Acid Enantiomers (if applicable to a chiral derivative)
The parent molecule, this compound, is achiral. However, if a chiral center were introduced into its structure, the resulting enantiomers could be distinguished by a chiral artificial receptor. Chiral recognition is a fundamental process in biology and chemistry and relies on the formation of diastereomeric host-guest complexes that have different stabilities. mdpi.com
For a receptor to be enantioselective, it must itself be chiral and must engage in multiple, well-defined interactions with the guest molecule. nih.gov The principle often cited is the "three-point interaction model," where at least three distinct points of interaction between the host and guest are required for differentiation. In the case of a chiral derivative of our target molecule, a chiral receptor could simultaneously interact with the carboxylic acid, one of the aromatic rings, and another substituent around the chiral center. This would lead to one enantiomer fitting more snugly into the receptor's binding pocket than the other. This difference in binding energy can be quantified by measuring the association constants for each enantiomer, often using methods such as fluorescence spectroscopy, circular dichroism, or chiral NMR solvating agents. nih.govacs.orgacs.org The ratio of these constants (K_R / K_S) provides a measure of the receptor's enantioselectivity. mdpi.com
Rational Design Strategies for Phenoxy Methyl Benzoic Acid Derivatives
Principles of Rational Molecular Design in Organic Chemistry
Rational drug design is a modern approach in medicinal chemistry that involves the systematic creation of new drugs based on a deep understanding of the biological targets they are intended to interact with. patsnap.com This process is fundamentally based on the principle of molecular recognition, which dictates that the biological effect of a drug is a consequence of its specific binding to a target molecule, typically a protein or nucleic acid. researchgate.netacs.org The strength and specificity of this interaction are governed by the complementary shapes, sizes, and electronic properties of the drug molecule (the ligand) and the binding site on the target. researchgate.netacs.org
The core strategies in rational design can be broadly categorized into two main types:
Structure-Based Drug Design (SBDD): This "direct" method relies on the known three-dimensional structure of the biological target, which is often determined using techniques like X-ray crystallography or NMR spectroscopy. bbau.ac.in With the 3D structure in hand, chemists can design ligands that fit precisely into the target's binding pocket, much like a key fits into a lock. bbau.ac.in This allows for the design of molecules with optimized interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, to maximize binding affinity and selectivity. acs.org
Ligand-Based Drug Design (LBDD): In cases where the 3D structure of the target is unknown, researchers can use an "indirect" approach based on the properties of molecules that are already known to bind to it. bbau.ac.ingoogle.com By studying a series of active compounds, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. bbau.ac.inresearchgate.net This model then serves as a template for designing new molecules with similar or improved activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies are a key component of LBDD, creating mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov
The process of rational design is iterative, involving cycles of design, synthesis, and biological testing. A "hit" compound, identified through screening, is developed into a "lead" compound—a molecule with some desired pharmacological activity but which may require modifications to improve its potency, selectivity, or pharmacokinetic properties. bbau.ac.in This lead optimization phase is a critical part of the design cycle, where analogues of the lead compound are systematically synthesized and evaluated to establish a clear structure-activity relationship (SAR). nih.gov
| Design Principle | Description | Key Techniques |
| Molecular Recognition | The specific binding of a ligand (drug) to its biological target based on complementary physicochemical properties. researchgate.netacs.org | X-ray Crystallography, NMR Spectroscopy |
| Structure-Based Design | Utilizes the 3D structure of the target to design ligands with optimal fit and interactions. bbau.ac.in | Molecular Docking, De Novo Design |
| Ligand-Based Design | Uses knowledge of active molecules to design new ones when the target structure is unknown. bbau.ac.ingoogle.com | Pharmacophore Modeling, QSAR |
| Lead Optimization | Iterative chemical modification of a promising compound to enhance its therapeutic properties. nih.gov | SAR Analysis, Analogue Synthesis |
Structure-Function Relationships in Benzoic Acid and Aryl Ether Scaffolds
The biological activity of a molecule like 3-((4-Isopropylphenoxy)methyl)benzoic acid is intrinsically linked to its chemical structure. The core components of this compound—the benzoic acid moiety and the aryl ether linkage—are recognized as "privileged scaffolds" in medicinal chemistry. nih.govacs.org This means they are frequently found in biologically active compounds and can interact with a wide range of biological targets. nih.govicm.edu.pl Understanding the structure-function relationships of these scaffolds is crucial for designing effective derivatives.
Benzoic Acid Scaffold: The benzoic acid group consists of a phenyl ring attached to a carboxylic acid. preprints.org This simple structure is the foundation for a vast number of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. icm.edu.plpreprints.org The function of benzoic acid derivatives is highly dependent on the nature, number, and position of substituents on the aromatic ring. icm.edu.plresearchgate.net
Substituent Position: The placement of functional groups (ortho, meta, or para) relative to the carboxylic acid can significantly influence activity. For instance, studies on substituted benzoic acids have shown that changing the position of a methyl group can alter the molecule's bioactivity profile. icm.edu.pl
Steric Factors: The size and shape of substituents can impact how the molecule fits into a binding site.
Aryl Ether Scaffold: The aryl ether (or diaryl ether) motif, characterized by an oxygen atom connecting two aromatic rings, is another prevalent scaffold in drug discovery. nih.govacs.org This linkage provides a degree of conformational flexibility, allowing the molecule to adopt different spatial arrangements to optimize binding with a target. nih.gov Structure-activity relationship studies on diaryl ether derivatives have revealed key insights:
Enhanced Activity: The presence of specific substituents, such as a chlorine or hydroxyl group at the para-position of one of the phenyl rings, has been shown to significantly enhance the antitumor activity of certain diaryl ether compounds. nih.gov
Versatility: The diaryl ether scaffold is found in compounds with a wide array of biological functions, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, demonstrating its versatility in targeting different biological pathways. nih.govacs.org
In phenoxy-methyl-benzoic acid derivatives, these two scaffolds are combined, creating a molecule where the spatial relationship between the acidic carboxyl group and the substituted phenoxy group can be finely tuned to achieve specific biological outcomes.
| Scaffold | Key Structural Features | Influence on Function |
| Benzoic Acid | Phenyl ring with a carboxylic acid group (C6-C1 backbone). researchgate.netresearchgate.net | The type and position of ring substituents dictate bioactivity (e.g., anti-inflammatory, antimicrobial). icm.edu.pl |
| Aryl Ether | An oxygen atom connecting two aromatic rings. | Provides conformational flexibility and serves as a core for various therapeutic agents (e.g., anticancer, antiviral). nih.govacs.org |
Computational Approaches in Rational Design
Computational chemistry has become an indispensable tool in the rational design of molecules like phenoxy-methyl-benzoic acid derivatives. patsnap.comgoogle.com These in silico methods allow scientists to model and predict the behavior of molecules, significantly accelerating the drug discovery process and reducing the reliance on costly and time-consuming laboratory experiments. researchgate.netnih.gov
Several key computational techniques are employed in rational drug design:
Molecular Docking: This is a primary method in structure-based design. nih.gov It predicts the preferred orientation of a ligand when bound to a target protein, calculating a "docking score" that estimates the binding affinity. patsnap.comnih.gov This allows researchers to screen large virtual libraries of compounds and prioritize those most likely to be active. mdpi.comstmjournals.com For example, docking studies have been used to analyze the binding of benzoic acid derivatives to enzyme targets like cyclooxygenase (COX-2). mdpi.comnih.gov
Virtual Screening (VS): This technique involves the computational evaluation of large libraries containing thousands or even millions of molecules to identify potential drug candidates. patsnap.comnih.gov VS can be structure-based, using docking to fit compounds into a target's active site, or ligand-based, searching for molecules with features similar to a known active compound. patsnap.com
Quantitative Structure-Activity Relationship (QSAR): A ligand-based method that develops mathematical models to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.netnih.gov These models can then be used to predict the activity of newly designed, unsynthesized molecules.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the movement and conformational changes of molecules over time. patsnap.comresearchgate.net This technique can be used to study the stability of a drug-target complex, understand how a ligand induces conformational changes in a protein, and refine the results of molecular docking. patsnap.com
De Novo Design: These computational tools build novel molecular structures from scratch, piece by piece, within the constraints of a target's binding site. nih.gov This approach can lead to the discovery of entirely new chemical scaffolds with desired pharmacological properties. nih.gov
These computational approaches enable a more informed and targeted design of phenoxy-methyl-benzoic acid derivatives, allowing for the in silico evaluation of properties like binding affinity and potential bioavailability before committing to chemical synthesis. stmjournals.commdpi.com
| Computational Method | Primary Application | Relation to this compound Design |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. researchgate.netnih.gov | Could be used to predict how derivatives bind to a specific enzyme or receptor. |
| Virtual Screening | Rapidly screens large compound libraries to identify potential "hits". patsnap.comnih.gov | Could identify other phenoxy-methyl-benzoic acid analogues with high predicted activity. |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new analogues. nih.gov | Could build a model to predict the activity of new derivatives based on different substituents. |
| Molecular Dynamics | Simulates the dynamic behavior and stability of the ligand-target complex. patsnap.comresearchgate.net | Could assess the stability of the binding of this compound within its target's active site. |
Cheminformatics and Chemical Space Exploration of Analogues and Derivatives
Chemical Space Mapping and Diversity Analysis of Substituted Benzoic Acids
Chemical space mapping provides a visual representation of the structural diversity and property distribution of a collection of molecules. For substituted benzoic acids, this involves embedding high-dimensional chemical descriptors into a lower-dimensional space, typically two or three dimensions, to facilitate visualization and analysis. This process allows researchers to identify clusters of structurally similar compounds, uncover regions of unexplored chemical space, and guide the design of diverse compound libraries.
Diversity-oriented synthesis is a strategy employed to create structurally diverse collections of molecules that can be used to probe biological systems. For scaffolds like benzofuran (B130515) and 2,3-dihydrobenzofuran, which are related to the phenoxy-methyl-benzoic acid core, this approach has been used to generate libraries of compounds with variations in their physicochemical properties. nih.gov The selection of building blocks, such as different salicylaldehydes and aryl boronic acids, is guided by statistical molecular design to ensure broad coverage of the chemical space. nih.gov
The analysis of these libraries often involves comparing their distribution in chemical space to that of known bioactive molecules or approved drugs. This helps in assessing the "drug-likeness" of the synthesized compounds and in prioritizing them for further screening. The ultimate goal is to populate the chemical space with a diverse set of molecules that can be used to identify novel biological activities and to build robust structure-activity relationship models.
Table 1: Physicochemical Properties of a Sample Diversity-Oriented Synthesis Library Based on Benzofuran Scaffolds
| Compound ID | Molecular Weight ( g/mol ) | Calculated logP |
| BZF-1 | 299 | 1.9 |
| BZF-2 | 325 | 2.5 |
| BZF-3 | 351 | 3.1 |
| BZF-4 | 377 | 3.7 |
| BZF-5 | 403 | 4.2 |
| BZF-6 | 421 | 4.7 |
| This table presents a hypothetical range of properties for a library of benzofuran derivatives, illustrating the diversity in molecular weight and lipophilicity that can be achieved through diversity-oriented synthesis. The calculated octanol/water partition coefficients (logP) are indicative of the compounds' lipophilicity. nih.gov |
Application of Molecular Fingerprints and Descriptors in Compound Analysis
Molecular fingerprints and descriptors are numerical representations of chemical structures that encode information about their topology, geometry, and physicochemical properties. These representations are fundamental to many cheminformatics applications, including similarity searching, clustering, and the development of predictive models.
For the analysis of substituted benzoic acids, various types of fingerprints can be employed. Topological fingerprints, such as MACCS keys and Morgan fingerprints, encode the presence of specific substructural features and the connectivity of atoms within a molecule. These are particularly useful for identifying compounds with similar structural motifs.
Molecular descriptors, on the other hand, provide a more quantitative characterization of a molecule's properties. These can range from simple constitutional descriptors, such as molecular weight and atom counts, to more complex quantum chemical descriptors that capture electronic properties. For instance, in the study of benzoic acid derivatives, descriptors related to electronic effects (e.g., Hammett constants) and steric properties are often used to rationalize their reactivity and biological activity. rsc.org
The analysis of large datasets of substituted benzoic acids often involves the calculation of a wide range of descriptors to capture the diverse structural and chemical features of the molecules. These descriptors can then be used to perform principal component analysis (PCA) to reduce the dimensionality of the data and to visualize the chemical space occupied by the compounds.
Table 2: Common Molecular Descriptors Used in the Analysis of Substituted Benzoic Acids
| Descriptor Type | Examples | Information Encoded |
| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Size and basic composition of the molecule. |
| Topological | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. nih.gov |
| Geometric | 3D-MoRSE Descriptors, WHIM Descriptors | 3D shape and spatial arrangement of atoms. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Distribution of electrons and reactivity. chitkara.edu.in |
| Physicochemical | logP, Molar Refractivity, Polar Surface Area | Lipophilicity, polarizability, and transport properties. |
| This table provides a summary of different classes of molecular descriptors and the type of information they encode, which is crucial for building predictive models for substituted benzoic acids. |
Predictive Modeling for Structure-Activity Relationships (SAR) within Phenoxy-methyl-benzoic Acid Libraries
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful tool for understanding how the chemical structure of a molecule influences its biological activity. nih.gov For libraries of phenoxy-methyl-benzoic acid analogues, QSAR models can be developed to predict a wide range of properties, including binding affinity to a target protein, enzyme inhibition, and antimicrobial activity. nih.govchitkara.edu.in
The development of a QSAR model typically involves the following steps:
Data Collection: A dataset of compounds with known biological activities is compiled.
Descriptor Calculation: A set of relevant molecular descriptors is calculated for each compound in the dataset.
Model Building: A mathematical model is built to establish a relationship between the calculated descriptors and the observed biological activity. This can be achieved using various statistical and machine learning techniques, such as multiple linear regression, partial least squares, support vector machines, and random forests. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and generalizability.
For benzoic acid derivatives, QSAR studies have shown that a combination of electronic, steric, and hydrophobic parameters often governs their biological activity. iomcworld.comresearchgate.net For example, the antimicrobial activity of certain p-hydroxy benzoic acid derivatives was found to be influenced by topological indices such as the valence first order molecular connectivity index and Balaban's J index. nih.gov Similarly, the toxicity of benzoic acids to various organisms has been successfully modeled using descriptors like logP and pKa. nih.gov
These predictive models can then be used to screen virtual libraries of novel phenoxy-methyl-benzoic acid derivatives, prioritizing the synthesis and testing of compounds with the highest predicted activity. This in silico approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.
Table 3: Hypothetical QSAR Model for Predicting the Antimicrobial Activity of Phenoxy-methyl-benzoic Acid Analogues
| Descriptor | Coefficient | p-value | Interpretation |
| logP | 0.54 | < 0.01 | Increased lipophilicity is positively correlated with activity. |
| Topological Polar Surface Area (TPSA) | -0.21 | < 0.05 | Increased polarity is negatively correlated with activity. |
| Number of Aromatic Rings | 0.35 | < 0.01 | A higher number of aromatic rings is beneficial for activity. |
| Energy of the Highest Occupied Molecular Orbital (HOMO) | -0.15 | > 0.05 | Not a statistically significant predictor in this model. |
| This hypothetical QSAR model illustrates how different molecular descriptors can contribute to the predicted biological activity. The coefficients indicate the direction and magnitude of the effect of each descriptor, while the p-value indicates the statistical significance of the contribution. Such models are invaluable for guiding the design of new, more potent analogues. |
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning in Organic Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of organic chemistry, transitioning it from an intuition-based art to a more predictive science. These technologies are being applied to accurately forecast reaction outcomes, streamline synthesis planning, and hasten the discovery of novel catalysts and materials. researchgate.net For a molecule such as 3-((4-Isopropylphenoxy)methyl)benzoic acid, AI/ML can play a pivotal role in several areas.
Retrosynthesis and Pathway Optimization: AI-powered tools can analyze the structure of this compound and propose multiple synthetic pathways. acs.orgyoutube.com By learning from vast databases of chemical reactions, these algorithms can identify the most efficient and cost-effective routes, potentially uncovering novel strategies that might be overlooked by human chemists. acs.org For instance, an ML model could predict the optimal conditions for the key aryl ether bond formation or the final oxidation step to create the benzoic acid moiety.
Reaction Condition and Yield Prediction: Machine learning models are increasingly capable of predicting the success and yield of a chemical reaction under various conditions. nih.gov By inputting the structures of the precursors to this compound (e.g., 4-isopropylphenol (B134273) and a methyl-substituted benzoic acid derivative), along with potential catalysts, solvents, and temperatures, an algorithm could predict the most favorable setup to maximize product yield. nih.gov This data-driven approach minimizes the need for extensive, time-consuming experimental screening.
Catalyst Design: AI can accelerate the discovery of new and improved catalysts for the synthesis of aryl ethers and benzoic acids. By analyzing the features of known catalysts and their performance, ML algorithms can identify patterns and suggest novel catalyst structures with enhanced activity, selectivity, or stability for the specific transformations required to produce this compound.
The integration of AI and ML promises to make the synthesis of complex organic molecules more efficient, sustainable, and innovative, moving beyond known reactivity to potentially discover new chemical transformations. youtube.com
Advancements in Catalysis for Aryl Ether and Benzoic Acid Synthesis
The core structure of this compound consists of an aryl ether linkage and a benzoic acid functional group. Advances in catalysis for the formation of these moieties are critical for improving the synthesis of this and related compounds.
Aryl Ether Synthesis: The formation of the C–O bond in aryl ethers is a cornerstone of organic synthesis. While the Williamson ether synthesis has been a traditional method, modern research focuses on metal-catalyzed cross-coupling reactions which offer milder conditions and broader substrate scope. acs.orgresearchgate.net
Palladium-catalyzed C–O Coupling: Palladium-based catalysts, often used with specialized phosphine (B1218219) ligands like tBuXPhos or BrettPhos, are highly effective for coupling aryl halides or triflates with alcohols. acs.orggoogle.com These reactions can proceed at relatively low temperatures (40–120°C) and often result in high yields. acs.orggoogle.com
Copper-catalyzed C–O Coupling: Copper-catalyzed reactions, reminiscent of the Ullmann condensation, have seen a resurgence with the development of new ligand systems. acsgcipr.org These methods are often more economical than palladium-based systems and are effective for coupling aryl boronic acids with alcohols under mild conditions. acs.org
Nickel-catalyzed C–O Activation: A more recent development involves the use of nickel catalysts to activate and cleave the C–O bonds of relatively inert aryl ethers, allowing them to be used as coupling partners. researchgate.net This approach expands the range of available starting materials for creating complex ether structures.
Benzoic Acid Synthesis: The synthesis of the benzoic acid component typically involves the oxidation of a methyl or other alkyl group on the benzene (B151609) ring.
Catalytic Liquid Phase Air Oxidation: A common industrial method involves the oxidation of toluene (B28343) or its derivatives using air in the presence of heavy metal catalysts like cobalt or manganese salts. google.com Research is focused on developing more environmentally friendly and selective catalysts for this process. researchgate.net
Zeolite Catalysis: Zeolites have been explored as catalysts for acylation reactions, such as the benzoylation of phenol (B47542) with benzoic acid, to form related structures. mdpi.com
Directed C–H Activation: A cutting-edge approach involves the direct functionalization of C–H bonds. For instance, iridium-catalyzed C–H amination of existing benzoic acids allows for late-stage functionalization, demonstrating the potential for direct carboxylation of C-H bonds as a future synthetic strategy. nih.gov
| Functional Group | Catalytic Method | Typical Catalyst System | Advantages |
|---|---|---|---|
| Aryl Ether | Palladium-Catalyzed C-O Coupling | Pd complex with phosphine ligands (e.g., tBuXPhos) | High yields, mild conditions, broad scope. acs.orggoogle.com |
| Copper-Catalyzed C-O Coupling | Cu salt with N- or O-based ligands | Economical, effective for aryl boronic acids. acs.orgacsgcipr.org | |
| Nickel-Catalyzed C-O Activation | Ni(0) complexes with specialized ligands | Uses readily available aryl ethers as substrates. researchgate.net | |
| Benzoic Acid | Liquid Phase Air Oxidation | Co or Mn salts (e.g., cobalt acetate) | Uses air as an inexpensive oxidant. google.comresearchgate.net |
| Directed C-H Activation/Functionalization | Transition metals (e.g., Iridium, Rhodium) | High atom economy, late-stage functionalization. nih.gov |
Expanding the Scope of Computational Chemistry in Complex Molecule Research
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules at an atomic level, complementing experimental work. For complex molecules like this compound, these methods offer invaluable insights.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to optimize molecular geometries and predict a wide range of properties. For benzoic acid derivatives, DFT can be employed to calculate frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and bond dissociation energies. scielo.org.zaresearchgate.net This information helps in understanding the molecule's electronic structure, reactivity, and potential interaction sites.
Molecular Docking: This computational technique predicts the preferred orientation of one molecule when bound to another to form a stable complex. If this compound were being investigated as a potential drug candidate, molecular docking could be used to simulate its interaction with a target protein's binding site. researchgate.net The results can provide hypotheses about its mechanism of action and guide the design of more potent analogues.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-((4-Isopropylphenoxy)methyl)benzoic acid?
- Methodological Answer : A two-step synthesis is typically employed. First, the phenoxy-methyl group is introduced via nucleophilic substitution between 4-isopropylphenol and a benzyl halide derivative. Second, oxidation or hydrolysis of the intermediate yields the benzoic acid moiety. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield. For example, FeCl₃ catalysis under controlled conditions (40–60°C, inert atmosphere) is effective for analogous chlorination reactions . Purification often involves column chromatography (hexane/EtOH gradients) and recrystallization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- 1H NMR : Characterize aromatic protons (δ 6.5–8.0 ppm) and isopropyl groups (δ 1.2–1.4 ppm). Overlapping signals may require high-resolution NMR (e.g., 400 MHz) .
- HPLC : Assess purity (>99%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M-H]⁻ ion for the deprotonated acid .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, eye protection, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential volatile intermediates.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the yield of the phenoxy-methyl intermediate?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of 4-isopropylphenol, improving substitution efficiency. Elevated temperatures (60–80°C) accelerate reaction kinetics but may promote side reactions (e.g., ether cleavage). Optimize via DoE (Design of Experiments): Vary solvent/temperature combinations and monitor yields using HPLC .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Dynamic NMR : Resolve overlapping signals caused by conformational exchange (e.g., hindered rotation of the isopropyl group) .
- Isotopic Labeling : Use deuterated analogs to assign ambiguous peaks in complex spectra .
- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian09 B3LYP/6-31G*) to validate assignments .
Q. How can researchers mitigate byproduct formation during oxidation to the benzoic acid moiety?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., RuCl₃ vs. KMnO₄) to minimize over-oxidation.
- pH Control : Maintain mildly acidic conditions (pH 4–5) to stabilize the carboxylic acid product.
- In Situ Monitoring : Use FT-IR to track the disappearance of the carbonyl intermediate (C=O stretch at ~1700 cm⁻¹) .
Q. What computational tools predict feasible synthetic routes for novel derivatives of this compound?
- Methodological Answer :
- Retrosynthesis AI : Tools like Pistachio and Reaxys propose routes based on reaction databases, prioritizing one-step pathways with high atom economy .
- Density Functional Theory (DFT) : Calculate activation energies for proposed steps to identify kinetic bottlenecks .
Data Contradiction Analysis
Q. Why might reported melting points vary across studies for this compound?
- Methodological Answer : Variations arise from:
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) due to recrystallization solvents (e.g., EtOH vs. acetone) .
- Impurity Profiles : Residual solvents or unreacted intermediates depress melting points. Use DSC (Differential Scanning Calorimetry) to assess purity-linked thermal behavior .
Q. How to address discrepancies in biological activity data across cell-based assays?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
